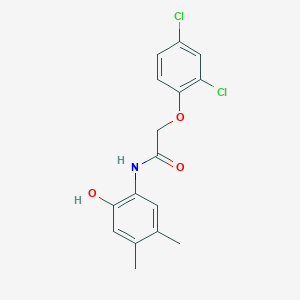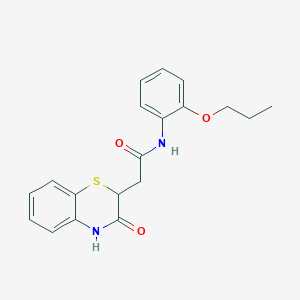
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation. This compound also modulates the activity of various kinases and transcription factors, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell proliferation, and apoptosis. This compound also modulates the activity of various enzymes and proteins involved in metabolic pathways, such as glucose metabolism and lipid metabolism. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways. However, this compound also has some limitations, including its relatively high cost and limited availability. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide research, including the identification of its specific targets and the development of more potent and selective this compound analogs. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. This compound may also have applications in drug delivery systems, as it has been shown to enhance the permeability of cell membranes.
合成方法
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazine with propyl bromide, followed by the reaction with 2-propoxyphenylacetyl chloride. The final product is obtained through the reaction with acetic anhydride. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
属性
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(2-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-11-24-15-9-5-3-7-13(15)20-18(22)12-17-19(23)21-14-8-4-6-10-16(14)25-17/h3-10,17H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBTXMUBUQHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)

![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)

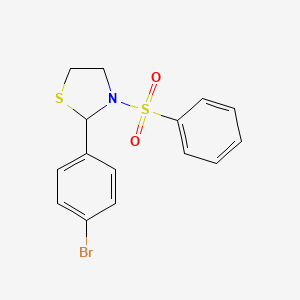
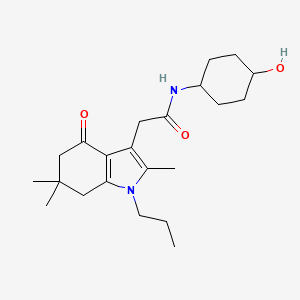
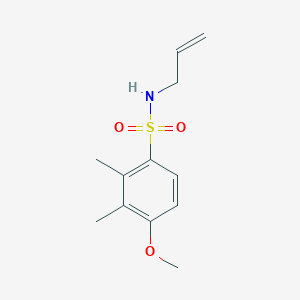
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
